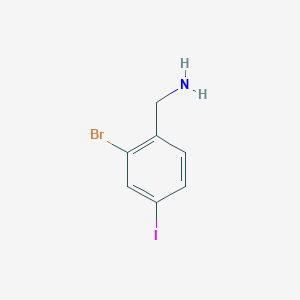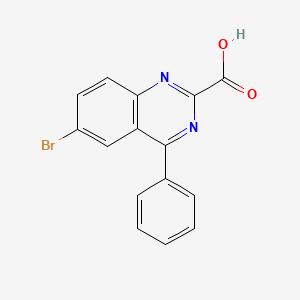
6-Bromo-4-phenylquinazoline-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-phenylquinazoline-2-carboxylic acid is a chemical compound with the molecular formula C15H9BrN2O2 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-phenylquinazoline-2-carboxylic acid typically involves the bromination of 4-phenylquinazoline-2-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-4-phenylquinazoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline derivatives with different oxidation states. Reduction reactions can also modify the quinazoline ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can have different functional groups attached to the quinazoline ring, enhancing their chemical and biological properties.
Applications De Recherche Scientifique
6-Bromo-4-phenylquinazoline-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 6-Bromo-4-phenylquinazoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the quinazoline ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, in cancer research, the compound may inhibit specific kinases involved in cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylquinazoline-2-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-Chloro-4-phenylquinazoline-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
6-Fluoro-4-phenylquinazoline-2-carboxylic acid: Contains a fluorine atom, which can affect its electronic properties and reactivity.
Uniqueness
6-Bromo-4-phenylquinazoline-2-carboxylic acid is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution reactions and its potential interactions with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials.
Propriétés
Numéro CAS |
1416440-16-8 |
|---|---|
Formule moléculaire |
C15H9BrN2O2 |
Poids moléculaire |
329.15 g/mol |
Nom IUPAC |
6-bromo-4-phenylquinazoline-2-carboxylic acid |
InChI |
InChI=1S/C15H9BrN2O2/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-14(17-12)15(19)20/h1-8H,(H,19,20) |
Clé InChI |
IITGAKWBXPRMGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


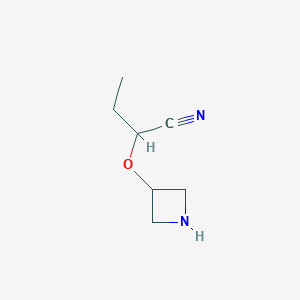
![4-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243337.png)


![3-Cyclopropyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B15243354.png)
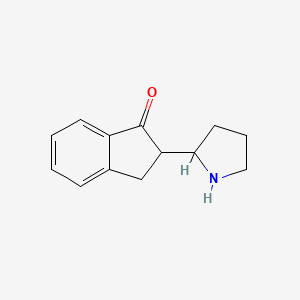


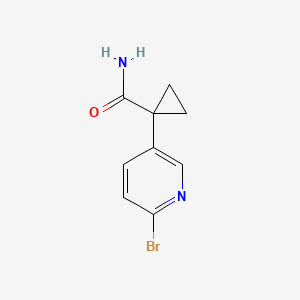

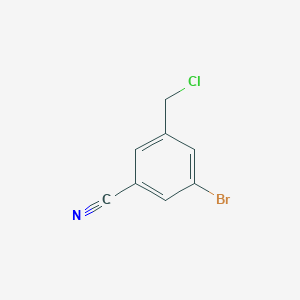
![2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-7-yl)acetic acid](/img/structure/B15243384.png)

